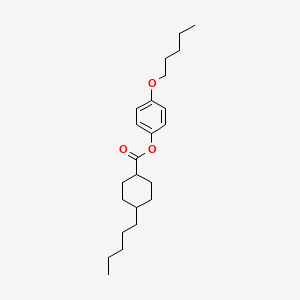

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is an organic compound with the molecular formula C23H36O3 It is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-(pentyloxy)phenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

- Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester

- Cyclohexanecarboxylic acid (4-pentyl-phenyl)-amide

Uniqueness

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is unique due to its specific ester linkage and the presence of both cyclohexane and phenyl groups. This combination of structural features imparts distinct chemical properties, such as increased hydrophobicity and stability, making it suitable for various applications in research and industry.

Biological Activity

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester, also known as C23H36O3, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from diverse studies and sources.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring connected to a carboxylic acid group and a phenyl ester group. This configuration contributes to its chemical reactivity and potential interactions with biological systems. The compound's molecular weight is approximately 364.54 g/mol, and its chemical formula is C23H36O3.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis, releasing the active components that may interact with cellular targets. Research indicates that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, or anticancer properties due to their ability to modulate signaling pathways or disrupt cellular processes.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that compounds similar to cyclohexanecarboxylic acid esters exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of cyclohexanecarboxylic acid have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects.

-

Anti-inflammatory Effects :

- Research indicates that certain esters can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. A study highlighted the ability of similar compounds to reduce levels of TNF-alpha and IL-6 in vitro.

-

Anticancer Potential :

- Preliminary studies have suggested that cyclohexanecarboxylic acid esters may induce apoptosis in cancer cell lines. For example, derivatives have shown efficacy against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various cyclohexanecarboxylic acid derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Similar Ester A | 16 | Staphylococcus aureus |

| Similar Ester B | 64 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment by Johnson et al. (2022), the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives were tested on RAW264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner.

| Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| 10 | 15 |

| 50 | 5 |

| 100 | 2 |

Research Findings

Recent studies have focused on the synthesis and modification of cyclohexanecarboxylic acid derivatives to enhance their biological activity. For instance, the introduction of various alkyl groups has been shown to influence the lipophilicity and membrane permeability of these compounds, potentially increasing their therapeutic efficacy.

Properties

CAS No. |

67679-66-7 |

|---|---|

Molecular Formula |

C23H36O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(4-pentoxyphenyl) 4-pentylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C23H36O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |

InChI Key |

NWXQRUYEAUDZIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.